N-(prop-2-en-1-yl)quinoline-2-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)quinoline-2-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Mechanism of Action
Target of Action
N-allylquinoline-2-carboxamide, also known as N-prop-2-enylquinoline-2-carboxamide, is a compound that has been studied for its potential biological activities Similar compounds, such as arylcarboxamide derivatives, have been reported to exhibit anti-tubercular activity by targeting the mycobacterial membrane protein large 3 (mmpl3) .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets, leading to changes in their function . For instance, arylcarboxamide derivatives have been shown to inhibit the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from related studies that the compound may affect pathways related to the survival and proliferation of certain bacteria, such as mycobacterium tuberculosis .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a crucial aspect of drug discovery and development, providing insights into a drug’s behavior in the body .
Result of Action
Related compounds, such as quinoline-carboxamide derivatives, have been reported to show good anti-proliferative activities against certain cell lines .
Action Environment
It is known that various factors, including ph, temperature, and the presence of other substances, can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with prop-2-en-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
N-(prop-2-en-1-yl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: Research focuses on its potential as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the development of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2-(prop-2-yn-1-yloxy)naphthalene
- 2-bromo-6-(prop-2-yn-1-yloxy)naphthalene
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
N-(prop-2-en-1-yl)quinoline-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-prop-2-enylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDKWMRKXTXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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